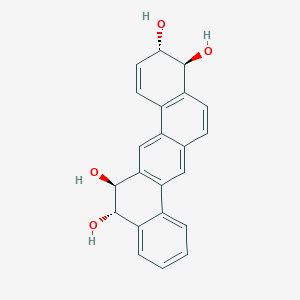
Amediplase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amediplase is a thrombolytic agent that has been developed for the treatment of acute ischemic stroke. It is a genetically engineered protein that has been designed to dissolve blood clots in the brain, which can cause a stroke. Amediplase is a promising drug that has the potential to revolutionize the treatment of stroke, which is one of the leading causes of death and disability worldwide.
Wirkmechanismus
Amediplase works by converting plasminogen, an inactive protein in the blood, into plasmin, an active enzyme that dissolves blood clots. Amediplase specifically targets the blood clots in the brain, which can cause a stroke. By dissolving these blood clots, amediplase can restore blood flow to the affected area of the brain, which can prevent further damage and improve outcomes for patients.
Biochemische Und Physiologische Effekte
Amediplase has a number of biochemical and physiological effects on the body. It increases the activity of plasmin, which can lead to the dissolution of blood clots. It also activates the fibrinolytic system, which helps to prevent the formation of new blood clots. Amediplase can also increase blood flow to the affected area of the brain, which can improve outcomes for patients.
Vorteile Und Einschränkungen Für Laborexperimente
Amediplase has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific drug that targets blood clots in the brain. This makes it an ideal drug for studying the mechanisms of stroke and the effects of thrombolytic agents. However, one limitation is that it can be difficult to produce and purify the protein for use in experiments.
Zukünftige Richtungen
There are a number of future directions for the development and use of amediplase. One direction is to optimize the dosing and administration of the drug to improve outcomes for patients. Another direction is to develop new formulations of the drug that can be administered more easily and effectively. Additionally, researchers are exploring the use of amediplase in other conditions, such as pulmonary embolism and deep vein thrombosis.
In conclusion, amediplase is a promising drug that has the potential to revolutionize the treatment of stroke. It is a highly specific drug that targets blood clots in the brain and has been shown to be safe and effective in clinical trials. While there are still challenges to overcome, the future looks bright for the development and use of amediplase.
Synthesemethoden
Amediplase is synthesized using recombinant DNA technology. The gene that codes for the protein is inserted into a host cell, which then produces the protein. The protein is then purified and formulated into a drug that can be administered to patients.
Wissenschaftliche Forschungsanwendungen
Amediplase has been extensively studied in preclinical and clinical trials. In preclinical studies, amediplase has been shown to effectively dissolve blood clots in animal models of stroke. In clinical trials, amediplase has been shown to be safe and effective in patients with acute ischemic stroke.
Eigenschaften
CAS-Nummer |
151912-11-7 |
|---|---|
Produktname |
Amediplase |
Molekularformel |
C22H18O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Andere CAS-Nummern |
151910-75-7 |
Synonyme |
amediplase CGP 42935 K2tu-PA MEN 9036 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



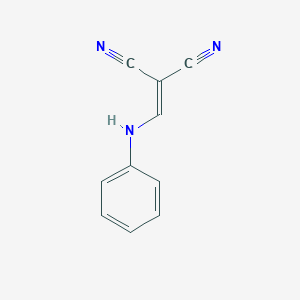
![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)
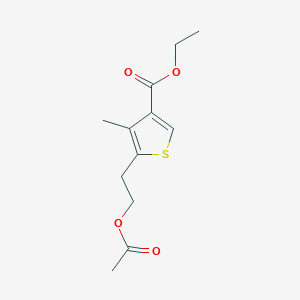
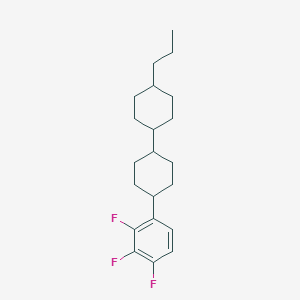
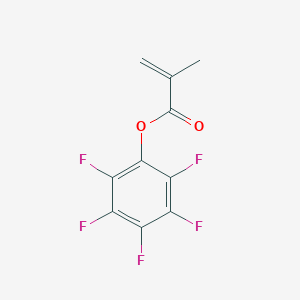
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
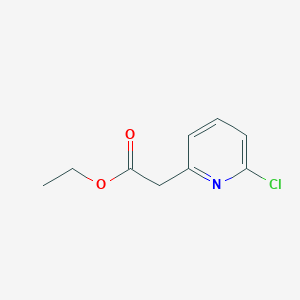
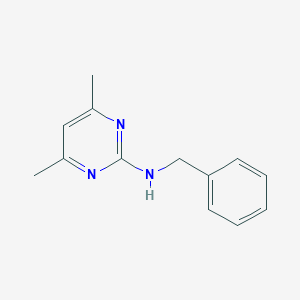
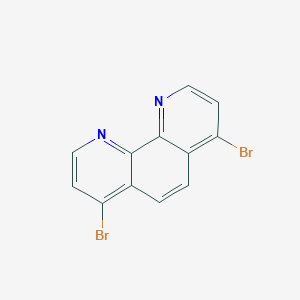
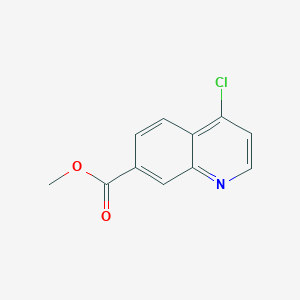
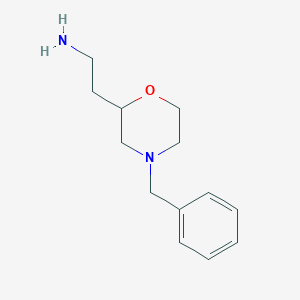
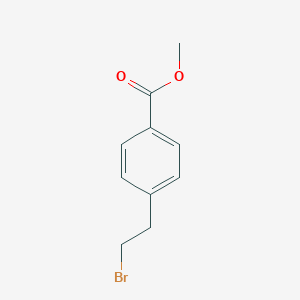
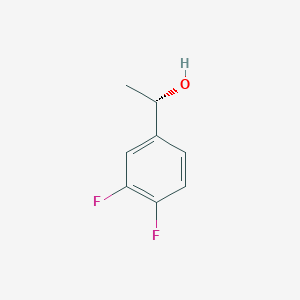
![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)